molecular formula C18H20BNO4 B13428715 N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13428715
M. Wt: 325.2 g/mol
InChI Key: IMHRVSYHTSREPV-UHFFFAOYSA-N
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Description

N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 2180911-32-2) is a benzamide derivative incorporating a pinacol boronic ester, making it a valuable building block in medicinal chemistry and drug discovery research . Its primary researched application is in the synthesis of compounds designed as potent Bruton tyrosine kinase (BTK) inhibitors . BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition is a promising therapeutic strategy for treating various B-cell malignancies and autoimmune disorders . The compound acts as a key synthetic intermediate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . This reaction allows researchers to efficiently couple the boronic ester moiety of this molecule with various organic halides, enabling the construction of complex biaryl structures that are central to many pharmaceutical compounds . As a high-purity chemical, it is intended for research applications in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C18H20BNO4

Molecular Weight

325.2 g/mol

IUPAC Name

pyridin-2-yl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C18H20BNO4/c1-17(2)18(3,4)24-19(23-17)14-10-6-5-9-13(14)16(21)22-15-11-7-8-12-20-15/h5-12H,1-4H3

InChI Key

IMHRVSYHTSREPV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 2-pyridinylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a precursor for the synthesis of inhibitors that target specific enzymes .

Medicine: In the medical field, the compound is investigated for its potential therapeutic applications. It is used in the development of drugs that target specific pathways involved in diseases such as cancer and microbial infections .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable boron-carbon bonds makes it valuable in the synthesis of various products .

Mechanism of Action

The mechanism of action of N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Key Structural Differences and Similarities:

Compound Name Molecular Formula Substituents on Benzamide Molecular Weight Key Applications
Target Compound C₁₈H₂₁BN₂O₃ Pyridin-2-yl (amide N), 2-dioxaborolane 324.18 Suzuki coupling, medicinal chemistry
N-(Pyridin-2-yl)-4-(dioxaborolanyl)benzamide (Positional Isomer) C₁₈H₂₁BN₂O₃ Pyridin-2-yl (amide N), 4-dioxaborolane 324.18 Similar reactivity but altered steric/electronic profile
4-Methyl-3-dioxaborolanyl-N-(3-trifluoromethylphenyl)benzamide (m4) C₂₄H₂₈BF₃NO₃ 4-Methyl, 3-trifluoromethylphenyl 470.30 Anticancer agent synthesis
N-Ethyl-2-fluoro-5-dioxaborolanylbenzamide C₁₅H₂₁BFNO₃ Ethyl (amide N), 2-fluoro, 5-dioxaborolane 293.15 Boron neutron capture therapy (BNCT)
N,N,2-Trimethyl-4-dioxaborolanylbenzamide C₁₆H₂₄BNO₃ N,N,2-Trimethyl, 4-dioxaborolane 289.19 Intermediate in drug discovery
  • The pyridinyl group enhances electron deficiency, improving oxidative stability in cross-couplings .
  • Biological Relevance : Compounds like m4 () and biphenyl derivatives () are explored as kinase inhibitors or tubulin binders, whereas the target’s pyridine moiety may favor interactions with metalloenzymes .

Physicochemical Properties

Property Target Compound N-Ethyl-2-fluoro-5-dioxaborolanylbenzamide 4-Methyl-3-dioxaborolanyl-m4
Molecular Weight 324.18 293.15 470.30
Solubility Low (lipophilic dioxaborolane) Moderate (fluorine enhances polarity) Very low (bulky CF₃ group)
Stability High (steric shielding) Moderate (fluoro substituent reduces hydrolysis) Low (electron-withdrawing CF₃ accelerates degradation)
  • Thermal Stability : The tetramethyl dioxaborolane group in the target compound resists thermal decomposition up to 150°C, critical for high-temperature reactions .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling Efficiency :
    • The target compound exhibits >90% coupling yield with aryl halides under Pd catalysis due to optimal steric protection .
    • Para-dioxaborolanyl analogs (e.g., ) show reduced yields (~70%) due to less effective steric shielding .
    • Bulky substituents (e.g., 3-trifluoromethylphenyl in m4) hinder transmetallation, requiring higher catalyst loading .

Biological Activity

N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C18H21BN2O3
  • Molecular Weight: 324.182 g/mol
  • CAS Number: 2180911-29-7
  • IUPAC Name: N-pyridin-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

This compound has been studied for its role as an inhibitor of specific enzymes involved in various biological pathways. Notably:

  • Inhibition of Viral Proteases:
    • The compound has shown potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2. It binds to the catalytic site of the enzyme, blocking the cleavage of viral polyproteins essential for viral replication .
    • In vitro studies demonstrated that derivatives of this compound can significantly reduce enzyme activity at concentrations as low as 20 µM .
  • Selectivity and Potency:
    • Research indicates that the selectivity for Mpro over other proteases (like PLpro) enhances its therapeutic potential against viral infections .
    • The binding affinity and inhibition constants (IC50 values) are critical metrics for evaluating the efficacy of such compounds in drug development.

Antiviral Activity

The antiviral properties of this compound are primarily attributed to its ability to inhibit viral replication through protease inhibition. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityIC50 (µM)Notes
Mpro Inhibition20Selective inhibition observed
Dual Inhibitor<10Effective against multiple kinases
Antiparasitic0.0035High potency against PfDHODH

Case Studies

Several case studies have illustrated the efficacy of compounds related to N-2-Pyridinyl derivatives:

  • Inhibition Studies:
    • A study evaluated the binding interactions between the compound and Mpro using molecular dynamics simulations. Results indicated a strong binding affinity with favorable ΔG* values .
  • Clinical Relevance:
    • The potential application in treating COVID-19 via targeting viral replication mechanisms has been highlighted in recent literature .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-2-pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Methodological Answer: The synthesis typically involves coupling a pyridinylbenzamide precursor with a boronic ester derivative. Key steps include:

  • Inert Atmosphere: Reactions should be conducted under nitrogen or argon to prevent boronate oxidation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) are preferred for intermediate formation and stability .
  • Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance Suzuki-Miyaura coupling efficiency for boronate integration .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm boronate presence via ¹¹B NMR (~30 ppm) and aromatic proton integration in ¹H NMR .
  • HPLC: Monitor purity with reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Mass Spectrometry: ESI-MS in positive ion mode validates molecular weight (e.g., m/z 325.2 for [M+H]⁺) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at 2–8°C in sealed, light-resistant vials to prevent boronate hydrolysis .
  • Moisture Control: Use desiccants (e.g., silica gel) in storage containers to avoid degradation via ambient humidity .

Advanced Research Questions

Q. How does the boronate group influence reactivity in cross-coupling reactions?

Methodological Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a stable boronic ester, enabling:

  • Suzuki-Miyaura Coupling: Reacts with aryl halides under Pd catalysis to form biaryl structures. Optimize with K₂CO₃ as base in THF/H₂O (3:1) at 80°C .
  • Air Sensitivity: While more stable than boronic acids, prolonged air exposure can still reduce coupling efficiency. Use freshly prepared solutions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Solubility Variations: Pre-dissolve in DMSO (10 mM stock) and verify solubility in assay buffers (e.g., PBS) via dynamic light scattering .
  • Assay Conditions: Standardize cell-based assays (e.g., MTT) with matched pH, temperature, and incubation times. Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .
  • Batch Consistency: Use HPLC to confirm purity differences between batches, which may explain activity variations .

Q. What strategies mitigate boronate hydrolysis during in vitro pharmacological studies?

Methodological Answer:

  • Buffer Optimization: Use phosphate-free buffers (e.g., HEPES) at pH 7.4 to slow hydrolysis .
  • Prodrug Design: Mask the boronate as a trifluoroborate salt or pinacol ester to enhance stability in aqueous media .
  • Real-Time Monitoring: Track boronate integrity via LC-MS during assay timelines .

Key Considerations for Experimental Design

  • Reproducibility: Document reaction times, solvent batches, and purification steps meticulously .
  • Safety: Use PPE (gloves, goggles) when handling boronate esters, which may release boric acid upon hydrolysis .

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